![molecular formula C20H15N5O5 B4168225 4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4168225.png)
4-({[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid
Description
Synthesis Analysis
Synthesis involves multi-component reactions, including the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. Such processes lead to the formation of substituted aminobenzo[b]pyrans, which share structural similarities with the target compound by incorporating functionalities like cyanoethyl and nitrophenyl groups. These methodologies are crucial for constructing the complex framework of the target molecule (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis
The molecular structure is determined using techniques like X-ray diffraction analysis. This method has elucidated the structures of similar compounds, providing insights into their crystalline forms and molecular orientations, essential for understanding the spatial arrangement and potential interactions of the target compound (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The target compound can undergo various chemical reactions, including esterification, amide formation, and reactions with nucleophiles, showcasing its reactivity and functional group compatibility. These reactions are fundamental for further modifications and derivatization of the compound, leading to new molecules with potential applications (Agekyan & Mkryan, 2015).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are critical for the characterization and application of the compound. These properties are often determined through experimental methods and can provide valuable information for the compound's processing and formulation (Weissflog, Dietzmann, Stützer, Drewello, Hoffmann, & Hartung, 1996).
Future Directions
properties
IUPAC Name |
4-[[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazole-4-carbonyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c21-9-2-10-24-12-17(18(23-24)14-3-1-4-16(11-14)25(29)30)19(26)22-15-7-5-13(6-8-15)20(27)28/h1,3-8,11-12H,2,10H2,(H,22,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLXJMQUKHCNCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.